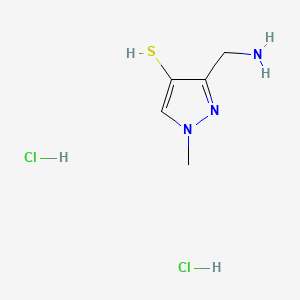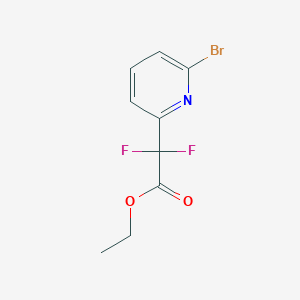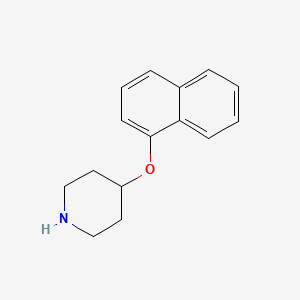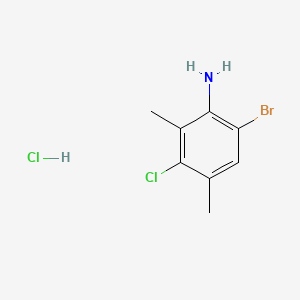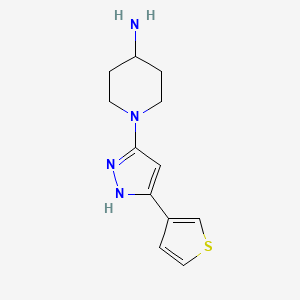
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the piperidine ring through a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
化学反応の分析
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
科学的研究の応用
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
類似化合物との比較
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with the thiophene ring in a different position.
1-(3-(Furan-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
特性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-10-1-4-16(5-2-10)12-7-11(14-15-12)9-3-6-17-8-9/h3,6-8,10H,1-2,4-5,13H2,(H,14,15) |
InChIキー |
FKXSKNBZKBBPKL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=NNC(=C2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



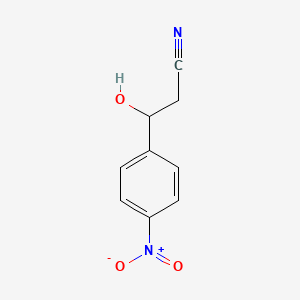
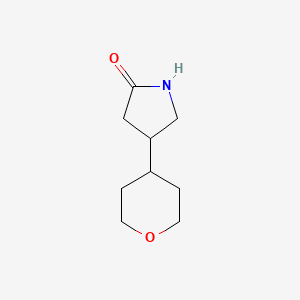

![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
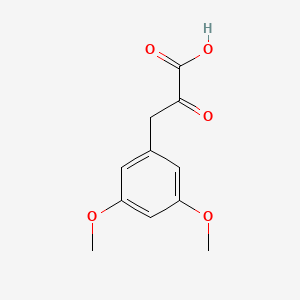
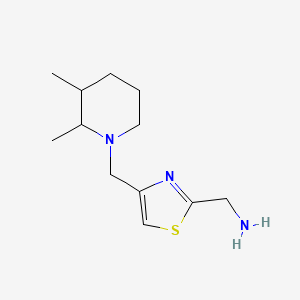
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
